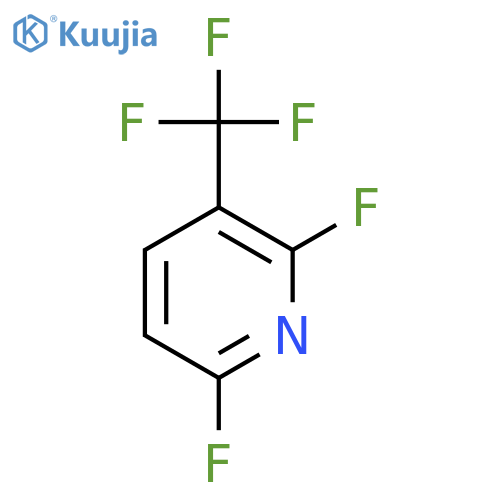

Cas no 58584-98-8 (2,6-Difluoro-3-(trifluoromethyl)pyridine)

58584-98-8 structure

商品名:2,6-Difluoro-3-(trifluoromethyl)pyridine

2,6-Difluoro-3-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2,6-Difluoro-3-(trifluoromethyl)pyridine

- 2,6-Difluoro-3-trifluoromethylpyridine

- SCHEMBL10681454

- MFCD12546949

- CS-0322880

- BBL101043

- AMY6344

- STL554837

- 2,6-Difluoro-3-(trifluoromethyl)pyridine, AldrichCPR

- SB54505

- 58584-98-8

- DTXSID40482806

- DB-093525

- AKOS005256388

- FS-5524

-

- MDL: MFCD12546949

- インチ: InChI=1S/C6H2F5N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H

- InChIKey: XQOSKGHWFHZLCZ-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=NC(=C1C(F)(F)F)F)F

計算された属性

- せいみつぶんしりょう: 183.01073988g/mol

- どういたいしつりょう: 183.01073988g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 157

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 12.9Ų

2,6-Difluoro-3-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1233320-5g |

2,6-Difluoro-3-(trifluoromethyl)pyridine |

58584-98-8 | 95% | 5g |

$800 | 2024-06-06 | |

| Chemenu | CM296284-5g |

2,6-Difluoro-3-trifluoromethylpyridine |

58584-98-8 | 95% | 5g |

$351 | 2021-08-18 | |

| Apollo Scientific | PC49654-1g |

2,6-Difluoro-3-(trifluoromethyl)pyridine |

58584-98-8 | 97% | 1g |

£140.00 | 2023-09-02 | |

| Alichem | A029006994-1g |

2,6-Difluoro-3-(trifluoromethyl)pyridine |

58584-98-8 | 95% | 1g |

$3155.55 | 2023-09-01 | |

| Fluorochem | 069641-5g |

2,6-Difluoro-3-trifluoromethylpyridine |

58584-98-8 | 97% | 5g |

£356.00 | 2022-03-01 | |

| A2B Chem LLC | AH02075-5g |

2,6-Difluoro-3-(trifluoromethyl)pyridine |

58584-98-8 | 97% | 5g |

$869.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1393550-5g |

2,6-Difluoro-3-(trifluoromethyl)pyridine |

58584-98-8 | 98+% | 5g |

¥8121.00 | 2024-05-07 | |

| A2B Chem LLC | AH02075-10g |

2,6-Difluoro-3-(trifluoromethyl)pyridine |

58584-98-8 | 97% | 10g |

$745.00 | 2023-12-30 | |

| eNovation Chemicals LLC | Y1233320-250mg |

2,6-Difluoro-3-(trifluoromethyl)pyridine |

58584-98-8 | 95% | 250mg |

$260 | 2025-02-26 | |

| Crysdot LLC | CD11099653-1g |

2,6-Difluoro-3-trifluoromethylpyridine |

58584-98-8 | 95+% | 1g |

$330 | 2024-07-18 |

2,6-Difluoro-3-(trifluoromethyl)pyridine 関連文献

-

1. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophilesRonald S. Dainter,Hans Suschitzky,Basil J. Wakefield,Nigel Hughes,Anthony J. Nelson J. Chem. Soc. Perkin Trans. 1 1988 227

58584-98-8 (2,6-Difluoro-3-(trifluoromethyl)pyridine) 関連製品

- 65753-52-8(2-Fluoro-3-(trifluoromethyl)pyridine)

- 69045-82-5(2-Fluoro-5-(trifluoromethyl)pyridine)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:58584-98-8)2,6-Difluoro-3-(trifluoromethyl)pyridine

清らかである:99%

はかる:25g

価格 ($):2092.0